molecular formula C10H10F2O2 B2557971 3,5-Difluoro-4-isopropoxybenzaldehyde CAS No. 1509381-38-7

3,5-Difluoro-4-isopropoxybenzaldehyde

Cat. No. B2557971
CAS RN: 1509381-38-7
M. Wt: 200.185
InChI Key: FCGBFCNZBDWSQA-UHFFFAOYSA-N
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Description

“3,5-Difluoro-4-isopropoxybenzaldehyde” is a chemical compound with the molecular formula C10H10F2O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C10H10F2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and an isopropoxy group attached to it, along with a formyl group.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 200.18 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Applications of Aromatic Aldehydes

  • Facile Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives : This study outlines the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones using a multi-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. The methodology employed highlights the significance of aromatic aldehydes in synthesizing heterocycles with potential biological and medicinal properties (Laroum et al., 2019).

  • Catalytic Oxidation of Lignins into Aromatic Aldehydes : This review discusses the catalytic oxidation of lignins into vanillin and syringaldehyde, showcasing the importance of aromatic aldehydes in the valorization of lignin, a major plant biomass component. The study emphasizes the influence of various factors on the yield of these aldehydes, indicating the broader applicability of such processes in producing valuable chemicals from renewable resources (Tarabanko & Tarabanko, 2017).

  • Hydroxymethylfurfural and its Derivatives in Adhesives : Explores the potential of hydroxymethylfurfural (HMF) and its derivatives as key renewable reactants in adhesive systems. The study assesses technological performance in various applications, including wood-based materials and composites. This underscores the versatility of aromatic aldehydes and their derivatives in developing sustainable materials (Thoma et al., 2020).

  • Analytical Methods for Determining Antioxidant Activity : Discusses critical tests used to determine the antioxidant activity of compounds, including those based on the transfer of a hydrogen atom and one electron. This review highlights the importance of aromatic aldehydes in studying antioxidant activities and developing methodologies for assessing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,5-difluoro-4-propan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGBFCNZBDWSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 3,5-difluoro-4-hydroxy-benzaldehyde as a colourless solid (0.81 g) and K2CO3 (2.14 g; 15.4 mmol) in MeCN (15 ml) is added 2-bromopropane (1.45 ml) dropwise. The mixture is stirred at 65° C. for 24 h. After evaporation of the solvent the residue is taken-up in Et2O and water. The organic layer is separated and extracted with brine, dried over MgSO4 and evaporated to give 3,5-difluoro-4-isopropoxy-benzaldehyde (0.14 g).
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two

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